molecular formula C16H20F2N2O2 B5441269 2-(2,4-Difluorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one

2-(2,4-Difluorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one

Cat. No.: B5441269
M. Wt: 310.34 g/mol
InChI Key: JKXNEDCMODKRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-allyl-4-[2-(2,4-difluorophenoxy)propanoyl]piperazine” is a complex organic compound. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains a difluorophenoxy group, which is a phenyl ring (a six-membered carbon ring) with two fluorine atoms and an oxygen atom attached . The allyl group is a three-carbon chain attached to the piperazine ring .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a suitable piperazine derivative with a difluorophenoxy propanoyl derivative . The exact method can vary depending on the specific reactants and conditions used. It’s important to note that the synthesis of complex organic compounds like this often requires careful control of conditions to ensure the correct product is formed .


Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The piperazine ring provides a rigid, cyclic structure, while the difluorophenoxy and propanoyl groups add complexity and functionality to the molecule . The presence of fluorine atoms can significantly influence the molecule’s properties, as fluorine is highly electronegative .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The piperazine ring is relatively stable but can participate in reactions involving the nitrogen atoms . The difluorophenoxy and propanoyl groups could potentially undergo a variety of organic reactions .

Safety and Hazards

Like all chemicals, safe handling of this compound requires appropriate precautions. Based on its structure, it could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, or chemical synthesis . Further studies could also aim to optimize its synthesis, characterize its properties in more detail, or investigate its mechanism of action .

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O2/c1-3-6-19-7-9-20(10-8-19)16(21)12(2)22-15-5-4-13(17)11-14(15)18/h3-5,11-12H,1,6-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXNEDCMODKRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC=C)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.